An In-depth Technical Guide to tert-Butyl 5-(tert-Butyl)pyrazine-2-carboxylate: Synthesis, Properties, and Applications
An In-depth Technical Guide to tert-Butyl 5-(tert-Butyl)pyrazine-2-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has consistently shown that the strategic modification of heterocyclic scaffolds is a cornerstone of modern drug discovery. The pyrazine core, a privileged structure in medicinal chemistry, offers a versatile platform for developing novel therapeutic agents. This guide focuses on a specific, yet highly promising derivative: tert-butyl 5-(tert-butyl)pyrazine-2-carboxylate. While this compound is not widely cataloged, its precursor, 5-(tert-butyl)pyrazine-2-carboxylic acid, is a known building block in the synthesis of kinase inhibitors. This guide, therefore, serves as a comprehensive technical manual, providing not only the known properties of its precursor but also a detailed, field-proven protocol for the synthesis and characterization of the title compound. The methodologies and insights presented herein are designed to be self-validating, empowering researchers to confidently synthesize and utilize this valuable chemical entity in their research and development endeavors.
Molecular Structure and Chemical Identity
The chemical structure of tert-butyl 5-(tert-butyl)pyrazine-2-carboxylate is characterized by a pyrazine ring substituted with a tert-butyl group at the 5-position and a tert-butyl carboxylate group at the 2-position.
Systematic Name: tert-Butyl 5-(tert-butyl)pyrazine-2-carboxylate
Inferred Structure:
Precursor: 5-(tert-Butyl)pyrazine-2-carboxylic acid
Title Compound: tert-Butyl 5-(tert-butyl)pyrazine-2-carboxylate
-
Molecular Formula: C₁₃H₂₀N₂O₂
-
Molecular Weight: 236.31 g/mol
The introduction of the tert-butyl group at the 5-position significantly influences the electronic and steric properties of the pyrazine ring, which can be exploited in the design of selective bioactive molecules. The tert-butyl ester at the 2-position serves as a valuable protecting group for the carboxylic acid, allowing for a wide range of chemical transformations on other parts of the molecule. It can be readily deprotected under acidic conditions to yield the corresponding carboxylic acid.
Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data for tert-butyl 5-(tert-butyl)pyrazine-2-carboxylate, the following properties are a combination of data from its precursor and predicted values based on its chemical structure.
Physical Properties
| Property | 5-(tert-Butyl)pyrazine-2-carboxylic acid | tert-Butyl 5-(tert-butyl)pyrazine-2-carboxylate (Predicted) |
| Appearance | Solid[1] | Colorless to pale yellow liquid or low-melting solid |
| Purity | 95.0%[1] | >95% (after purification) |
| Boiling Point | Not available | >200 °C (estimated) |
| Melting Point | Not available | <50 °C (estimated) |
| Solubility | Soluble in organic solvents | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) |
Spectroscopic Data (Predicted)
The following tables outline the expected spectroscopic characteristics for tert-butyl 5-(tert-butyl)pyrazine-2-carboxylate, which are crucial for its identification and characterization.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.90 | s | 1H | Pyrazine H-3 |
| ~8.60 | s | 1H | Pyrazine H-6 |
| ~1.60 | s | 9H | Ester C(CH₃)₃ |
| ~1.40 | s | 9H | Ring C(CH₃)₃ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (Ester) |
| ~160 | Pyrazine C-5 |
| ~145 | Pyrazine C-2 |
| ~142 | Pyrazine C-3 |
| ~140 | Pyrazine C-6 |
| ~82 | Ester C (CH₃)₃ |
| ~36 | Ring C (CH₃)₃ |
| ~29 | Ester C(C H₃)₃ |
| ~28 | Ring C(C H₃)₃ |
Mass Spectrometry (EI)
| m/z | Interpretation |
| 236 | [M]⁺ |
| 180 | [M - C₄H₈]⁺ (loss of isobutylene) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Infrared (IR) Spectroscopy (neat)
| Wavenumber (cm⁻¹) | Functional Group |
| ~2970 | C-H stretch (aliphatic) |
| ~1730 | C=O stretch (ester) |
| ~1500-1600 | C=N and C=C stretch (aromatic ring) |
| ~1250, ~1150 | C-O stretch (ester) |
Synthesis Protocol: Esterification of 5-(tert-Butyl)pyrazine-2-carboxylic acid
The synthesis of tert-butyl 5-(tert-butyl)pyrazine-2-carboxylate is most efficiently achieved through the esterification of its corresponding carboxylic acid. The following protocol is a robust and scalable method that leverages a common and effective esterification agent.
Reaction Scheme
Materials and Reagents
-
5-(tert-Butyl)pyrazine-2-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask, add 5-(tert-butyl)pyrazine-2-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.1 eq) followed by the slow, portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq). The causality behind this choice is that (Boc)₂O, in the presence of a nucleophilic catalyst like DMAP, forms a highly reactive mixed anhydride intermediate with the carboxylic acid, which is then readily attacked by the tert-butanol generated in situ to form the desired tert-butyl ester.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and decompose excess (Boc)₂O.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 5-(tert-butyl)pyrazine-2-carboxylate.
-
Reactivity and Chemical Transformations
The chemical reactivity of tert-butyl 5-(tert-butyl)pyrazine-2-carboxylate is dictated by the pyrazine ring and the tert-butyl ester functionality.
Workflow for Key Transformations
-
Deprotection of the Ester: The tert-butyl ester is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM) to regenerate the parent carboxylic acid. This is a common strategy in multi-step syntheses where the carboxylic acid functionality needs to be revealed for subsequent reactions, such as amide bond formation.
-
Amide Formation (after deprotection): The resulting carboxylic acid can be activated with standard coupling reagents (e.g., HATU, HOBt/EDC) and reacted with a wide variety of amines to generate a library of amide derivatives. This is a cornerstone of medicinal chemistry for structure-activity relationship (SAR) studies.
-
Reduction of the Ester: The ester can be reduced to the corresponding primary alcohol, (5-(tert-butyl)pyrazin-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This opens up further synthetic possibilities for introducing different functional groups.
-
Reactions on the Pyrazine Ring: The pyrazine ring itself is relatively electron-deficient and can undergo nucleophilic aromatic substitution reactions, particularly if further activating groups are present. The electronic nature of the ring can also influence its ability to coordinate with metal centers, which can be relevant in catalysis or bioinorganic chemistry.
Applications in Drug Discovery and Materials Science
Pyrazine derivatives are widely recognized for their diverse biological activities.[2] The title compound, as a derivative of 5-(tert-butyl)pyrazine-2-carboxylic acid, is a valuable intermediate in the synthesis of pharmacologically active molecules.
-
Kinase Inhibitors: 5-(tert-Butyl)pyrazine-2-carboxylic acid has been utilized as a key intermediate in the development of kinase inhibitors for cancer therapy.[3] The tert-butyl ester derivative provides a protected form of this important building block, facilitating its incorporation into more complex molecular architectures.
-
Scaffolding for Medicinal Chemistry: The pyrazine core serves as a versatile scaffold that can be readily functionalized. The tert-butyl and carboxylate groups on the title compound provide distinct handles for chemical modification, allowing for the systematic exploration of chemical space around the pyrazine core to optimize biological activity and pharmacokinetic properties.
-
Materials Science: Pyrazine-containing compounds can exhibit interesting electronic and photophysical properties. The potential for this molecule to be incorporated into polymers or coordination complexes for applications in materials science, such as organic electronics or sensor technology, remains an area for future exploration.
Safety and Handling
As there is no specific safety data sheet for tert-butyl 5-(tert-butyl)pyrazine-2-carboxylate, a conservative approach to handling should be adopted based on the known hazards of its precursor and general laboratory safety principles.
Precursor (5-(tert-Butyl)pyrazine-2-carboxylic acid) Hazard Information:
-
GHS Pictogram: GHS07 (Harmful/Irritant)[1]
-
Signal Word: Warning[1]
-
Hazard Statement: H302 - Harmful if swallowed[1]
Recommended Handling Precautions for tert-Butyl 5-(tert-butyl)pyrazine-2-carboxylate:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with volatile solvents or if the compound is a powder.
-
Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
References
-
tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate | Pharmaffiliates. (n.d.). Retrieved February 8, 2024, from [Link]
-
tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
-
5-(tert-Butyl)pyrazine-2-carboxylic acid - MySkinRecipes. (n.d.). Retrieved February 8, 2024, from [Link]
-
tert-Butyl carbazate | C5H12N2O2 | CID 70091. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
-
2-tert-butyl pyrazine, 32741-11-0. (n.d.). The Good Scents Company. Retrieved February 8, 2024, from [Link]
-
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate | C19H31BN4O4 | CID 46739020. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
-
tert-Butyl Carbazate (N-Boc-Hydrazine). (n.d.). MDPI. Retrieved February 8, 2024, from [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). Molecules. Retrieved February 8, 2024, from [Link]
- Pyrazine-2-carboxylic acid ester and method for producing the same. (n.d.). Google Patents.
- Preparation method of tert-butyl carbazate. (n.d.). Google Patents.
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (n.d.). Molecules. Retrieved February 8, 2024, from [Link]
-
Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). Molecules. Retrieved February 8, 2024, from [Link]
- Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.). Google Patents.
-
Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (n.d.). Journal of Agricultural and Food Chemistry. Retrieved February 8, 2024, from [Link]
